molecular formula C16H12ClN3O2 B8543665 4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol hydrochloride

4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol hydrochloride

Cat. No.: B8543665
M. Wt: 313.74 g/mol
InChI Key: RMCPBZLFTGFFTQ-UHFFFAOYSA-N
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Description

4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol hydrochloride is a chemical compound known for its significant role in medicinal chemistry, particularly as a tyrosine kinase inhibitor. This compound is structurally related to erlotinib hydrochloride, which is used in the treatment of non-small cell lung cancer and pancreatic cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol hydrochloride typically involves multiple steps, including alkylation, nitration, hydrogenolysis, cyclization, chlorination, condensation, and nucleophilic substitution . The reaction conditions often require precise control of temperature, pH, and reactant ratios to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride, thionyl chloride, and piperazine. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with piperazine can lead to the formation of highly pure derivatives with altered polarity and molecular size .

Mechanism of Action

The mechanism of action of 4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol hydrochloride involves the inhibition of tyrosine kinase activity. This compound binds to the ATP-binding site of the epidermal growth factor receptor (EGFR), preventing its phosphorylation and subsequent signal transduction. This inhibition leads to the suppression of tumor cell growth and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-Ethynylphenyl)amino)quinazoline-6,7-diol hydrochloride is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for the EGFR. These modifications contribute to its effectiveness as a therapeutic agent in cancer treatment .

Properties

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

4-(3-ethynylanilino)quinazoline-6,7-diol;hydrochloride

InChI

InChI=1S/C16H11N3O2.ClH/c1-2-10-4-3-5-11(6-10)19-16-12-7-14(20)15(21)8-13(12)17-9-18-16;/h1,3-9,20-21H,(H,17,18,19);1H

InChI Key

RMCPBZLFTGFFTQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)O)O.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A method for the preparation of erlotinib hydrochloride was disclosed in US 2009/0306377. The method, illustrated in Scheme 2, involves treating 6,7-dimethoxy-4(3H)-quinazolone (5) with hydrobromic acid or pyridine-hydrochloric acid to afford 6,7-dihydroxy-4(3H)-quinazolone (6), which was diacetylated with acetic anhydride to afford diester (7), which was treated with oxalyl chloride/DMF to afford 4-chloro-6,7-diacetoxyquinazoline (8). Compound (8) was condensed with 3-ethynylaniline to afford N-(3-ethynylphenyl)-6,7-dihydroxy-4-quinazolinamine hydrochloride (9), which was converted into the diol N-(3-ethynylphenyl)-6,7-dihydroxy-4-quinazolinamine (10) by treatment with aqueous ammonia/methanol. The diol (10) was treated with 2-iodo-ethylmethyl ether to yield compound (4) which on treatment with HCl afforded erlotinib hydrochloride (1). However, this preparation of erlotinib hydrochloride is a long synthetic route and gives low yields and requires very toxic reagents like pyridine, HBr and controlled reagents like acetic anhydride. Hence, it is not suitable for large scale production.
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Synthesis routes and methods II

Procedure details

To the hydrochloride salt, 14 (4.2 g, 11.62 mmol) in methanol (30 ml) was added 25% aqueous ammonia (4.73 ml) and the solution was stirred for 4 h. The reaction mass was filtered and the solid was washed with water to give the N-(3-ethynylphenyl)-6,7-dihydroxy-4-quinazolinamine hydrochloride, 15 (3.0 g, 93%) as a brownish yellow solid. 1H NMR (400 MHz, DMSO-d6): 4.2 (s, 1H), 7.10 (s, 1H), 7.17-7.19 (m, 2H), 7.34-7.39 (t, 1H), 7.79 (s, 1H), 7.87-7.89 (d, 1H), 8.05 (s, 1H), 8.45 (s, 1H), 9.4-9.6 (bs. s, 1H). MS (ESI): 278.
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hydrochloride salt
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14
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4.73 mL
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30 mL
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Yield
93%

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